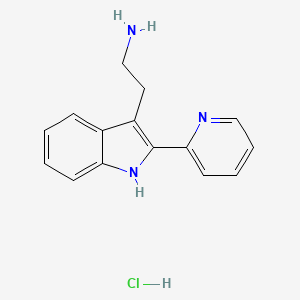

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

Descripción general

Descripción

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Métodos De Preparación

The synthesis of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves several steps. One common method includes the reaction of alkyl phenyl ketones with phenyl hydrazine to form 3-alkyl-substituted 2-phenyl-1H-indole derivatives . The reaction conditions typically involve the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

This compound plays a crucial role as an intermediate in synthesizing novel pharmaceuticals. It is particularly noted for its potential in developing drugs targeting neurological disorders such as depression and anxiety.

Case Studies:

- Neurological Disorders: Research has indicated that derivatives of this compound can exhibit selective inhibition of certain neurotransmitter receptors, making them candidates for treating mood disorders. For instance, studies have shown promising results in binding affinity to serotonin receptors, which are pivotal in mood regulation .

Biochemical Research

Overview:

In biochemical research, this compound is utilized to study receptor binding and enzyme inhibition. It aids researchers in understanding complex biological pathways.

Case Studies:

- Enzyme Inhibition: Investigations into the compound's interaction with various enzymes have revealed its potential as a lead compound for developing enzyme inhibitors. For example, studies have demonstrated that it can inhibit specific kinases involved in cancer progression .

Overview:

The compound is being explored for its potential in formulating diagnostic agents that enhance the detection of specific biomarkers in medical imaging.

Case Studies:

- Medical Imaging: Preliminary studies have suggested that derivatives of this compound can improve the sensitivity and specificity of imaging techniques used to detect tumors and other abnormalities .

Agrochemical Innovations

Overview:

Researchers are investigating the use of this compound in developing new agrochemicals aimed at improving crop yield and resistance to pests.

Case Studies:

Mecanismo De Acción

The mechanism of action of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them valuable in developing new therapeutic agents . The specific pathways and targets depend on the biological context in which the compound is used.

Comparación Con Compuestos Similares

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride can be compared with other indole derivatives such as:

1-(1H-indol-3-yl)-2-(pyridin-2-yl)ethanone: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.

3-(1H-indol-3-yl)-2-(pyridin-2-yl)propanamine: Another similar compound with a different carbon chain length, affecting its physical and chemical properties.

Actividad Biológica

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, also known by its CAS number 374064-08-1, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H16ClN3

- Molecular Weight : 273.76 g/mol

- CAS Number : 374064-08-1

Research indicates that this compound exhibits several mechanisms of action:

- Serotonin Receptor Modulation : This compound acts as a competitive antagonist at serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors, with reported pKi values of 6.2 and 6.6 respectively . This modulation can influence various physiological processes, including mood regulation and appetite control.

- Inhibition of Platelet Activation : The compound is involved in the regulation of platelets in response to thrombin and collagen. It maintains circulating platelets in a resting state by phosphorylating proteins in platelet inhibitory pathways . This action suggests potential applications in cardiovascular health.

- Antiproliferative Effects : Studies have shown that the compound can prevent the antiproliferative effects of certain agents in breast cancer cells, indicating its potential role in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : The compound has been shown to counteract the effects of alpha-difluoromethylornithine, a known antiproliferative agent, suggesting a complex interaction with cancer metabolism .

Neuropharmacological Effects

The modulation of serotonin receptors points to possible neuropharmacological applications:

- Anxiolytic and Antidepressant Effects : Given its interaction with serotonin receptors, there is potential for this compound to exhibit anxiolytic or antidepressant properties, warranting further investigation in animal models.

Cardiovascular Implications

The ability to regulate platelet activation suggests that this compound could be beneficial in preventing thrombotic events:

- Platelet Aggregation Studies : Experimental data indicate that it may reduce platelet aggregation, which is critical for cardiovascular health .

Research Findings and Case Studies

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride?

Methodological Answer:

The synthesis typically involves coupling a pyridyl-substituted indole scaffold with an ethanamine backbone. A common approach includes:

- Step 1: Formation of the indole-pyrrole core via Fischer indole synthesis or palladium-catalyzed cross-coupling .

- Step 2: Introduction of the ethanamine side chain using reductive amination or alkylation. For example, reacting 2-pyridylindole-3-carboxaldehyde with ethylenediamine under hydrogenation conditions .

- Step 3: Salt formation by treating the free base with hydrochloric acid in a solvent like diethyl ether. Purity is verified via HPLC (>95%) and structural confirmation via H/C NMR .

Q. Advanced: How can crystallographic data resolve structural ambiguities in analogs of this compound?

Methodological Answer:

X-ray crystallography using programs like SHELXL (from the SHELX suite) is critical for resolving stereochemical uncertainties. For example:

- Experimental Design: Co-crystallize the compound with a receptor fragment or in pure form. Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density maps for the pyridyl-indole-ethanamine backbone .

- Data Analysis: Compare bond angles and torsion angles with computational models (e.g., DFT calculations) to validate the protonation state of the amine and chloride counterion placement .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR confirms the indole NH proton (δ ~10-12 ppm) and pyridyl aromatic protons (δ ~7.5-8.5 ppm). C NMR identifies the ethanamine carbon chain (δ ~40-50 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern matching the formula .

- FT-IR: Bands at ~2500 cm (N-H stretch) and ~1600 cm (pyridyl C=N) confirm functional groups .

Q. Advanced: How to address conflicting bioactivity data in analogs with varying substituents?

Methodological Answer:

- Controlled SAR Studies: Systematically modify substituents (e.g., halogenation at indole positions 5 or 6) and test receptor binding. For example, compare 5-chloro vs. 5-bromo analogs (see CAS 1203-95-8 vs. 81868-12-4) in NMDA receptor inhibition assays .

- Statistical Analysis: Use ANOVA to assess significance of substituent effects. If contradictions persist (e.g., conflicting IC values), validate assay conditions (pH, temperature) and receptor purity via SDS-PAGE .

Q. Basic: What are the solubility and stability considerations for this hydrochloride salt?

Methodological Answer:

- Solubility: The compound is typically soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Conduct a shake-flask assay to determine pH-dependent solubility (e.g., 10 mg/mL in PBS at pH 7.4) .

- Stability: Store at -20°C under inert atmosphere. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. Advanced: How to design in vitro assays to evaluate its potential as a serotonin receptor modulator?

Methodological Answer:

- Assay Design: Use HEK-293 cells transfected with human 5-HT or 5-HT receptors. Pre-incubate with the compound (1 nM–10 µM) and measure Ca flux or cAMP levels .

- Control Strategies: Include reference agonists (e.g., serotonin) and antagonists (e.g., ketanserin). Normalize data to cell viability (MTT assay) to rule out cytotoxicity .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation of HCl vapors .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Q. Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) for indole-pyrrole coupling efficiency. Use DoE (Design of Experiments) to optimize temperature (80–120°C) and solvent (DMF vs. THF) .

- Workflow Refinement: Implement continuous flow chemistry for the amination step to reduce side reactions. Monitor intermediates via inline IR spectroscopy .

Q. Basic: How to confirm the absence of isomeric impurities in the final product?

Methodological Answer:

- Chiral HPLC: Use a CHIRALPAK® column to separate enantiomers, if applicable. Validate with a racemic mixture as a control .

- XRD: Compare experimental powder XRD patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Q. Advanced: What computational tools predict binding modes of this compound with neuronal receptors?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or MOE to model interactions with NMDA or serotonin receptors. Refine poses with molecular dynamics (MD) simulations (AMBER or GROMACS) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities. Cross-validate with experimental IC data from radioligand displacement assays .

Propiedades

IUPAC Name |

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXMPIFLYFHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377986 | |

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-08-1 | |

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.